3-Chloro-4-cyclopropylbenzoic acid
Overview
Description
3-Chloro-4-cyclopropylbenzoic acid: is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a cyclopropyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyclopropylbenzoic acid typically involves the chlorination of 4-cyclopropylbenzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{4-Cyclopropylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The chlorination reaction can be optimized by controlling the temperature, pressure, and concentration of reactants to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-4-cyclopropylbenzoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can lead to the formation of cyclopropyl-substituted benzyl alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 3-chloro-4-cyclopropylbenzaldehyde or this compound derivatives.
Reduction: Formation of 3-chloro-4-cyclopropylbenzyl alcohol.
Substitution: Formation of 3-substituted-4-cyclopropylbenzoic acid derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-4-cyclopropylbenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl and chloro substituents on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its derivatives may exhibit properties useful in material science and engineering.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropylbenzoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the chlorine atom may affect its reactivity and stability.
Comparison with Similar Compounds
3-Chlorobenzoic acid: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
4-Cyclopropylbenzoic acid:
3-Chloro-4-methylbenzoic acid: Substitutes the cyclopropyl group with a methyl group, leading to variations in steric and electronic effects.
Uniqueness: 3-Chloro-4-cyclopropylbenzoic acid is unique due to the presence of both the chlorine atom and the cyclopropyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-cyclopropylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKOAOBVOSMYGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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